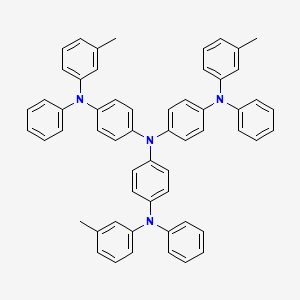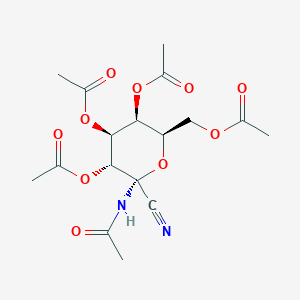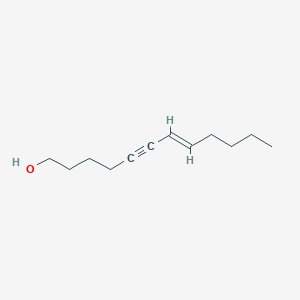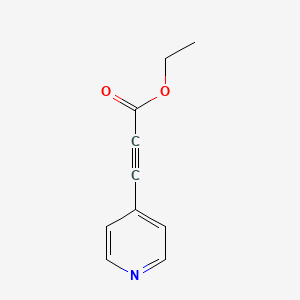
Ethyl 3-(4-Pyridyl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-Pyridyl)propiolate is a useful research chemical . It is an ester derivative of the 3-(4-pyridyl)propiolic acid, and is commonly used in organic synthesis and pharmaceutical research . It is a pale yellow liquid with a sweet, fruity odor .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 . The molecular weight is 175.18 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.18400 . The exact mass is 175.06300 . The LogP value is 0.99620 . The physical form is solid . The storage temperature is room temperature .科学的研究の応用
Synthesis and Mechanistic Studies
- Ultrasonic Synthesis and Molecular Structure : Ethyl propiolate has been used in ultrasonic synthesis, contributing to the formation of various chemical compounds like ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-2,6-diene-6-carboxylate. These reactions were studied using spectral data and DFT quantum chemical calculations, highlighting the mechanism of cycloaddition reactions and regioselectivity (Aboelnaga, Hagar, & Soliman, 2016).
Regioselectivity in Chemical Reactions
- 1,3-Dipolar Cycloaddition Reaction : Ethyl propiolate's role in the 1,3-dipolar cycloaddition reaction has been examined, particularly its interaction with 3-substituted pyridine N-imides. This study offers quantitative data on the regioselectivity influenced by various 3-substituents, discussing electronic and steric factors as well as hydrogen-bond formation (Tamura, Sumida, Miki, & Ikeda, 1975).
Novel Synthesis Methods
- Domino Reaction for Synthesizing Dihydropyridines : A novel synthesis method using ethyl propiolate for N-substituted 1,4-dihydropyridines was developed. This process involved the reaction of salicaldehydes with ethyl propiolate, showing potential for further chemical transformations and fluorescence applications (Cui, Wang, Lin, & Wang, 2007).
Photoreactions and Photochemistry
- Photochemistry of Pyridines : Research on ethyl 3-(2-pyridyl)propionate has revealed unique photoreactions specific to the heteroaromatic pyridine, particularly in acetonitrile. These findings contribute to understanding the behavior of such compounds under light irradiation (Fleming & Bachelder, 1991).
Analytical Chemistry Applications
Derivatization of Thiols : Ethyl propiolate has been identified as a promising reagent for the derivatization of thiols, a significant advancement in analytical chemistry. The reagent demonstrated efficiency in the automated assay for determining captopril in pharmaceuticals, underlining its potential in various analytical applications (Zacharis, Tzanavaras, & Themelis, 2009).
Analysis of Varietal Thiols in Wine : Ethyl propiolate has been utilized in the quantification of varietal thiols in wine, showcasing its role in the development of sensitive and user-friendly analytical methods. This has significant implications for wine analysis and quality control (Herbst-Johnstone et al., 2013).
Safety and Hazards
The safety information for Ethyl 3-(4-Pyridyl)propiolate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
生化学分析
Biochemical Properties
Ethyl 3-(4-Pyridyl)propiolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of various genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these processes is essential for determining the bioavailability and efficacy of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the activity and function of the compound within cells.
特性
IUPAC Name |
ethyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGCHADKAHSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


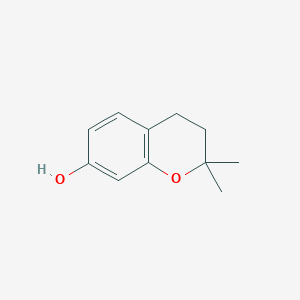
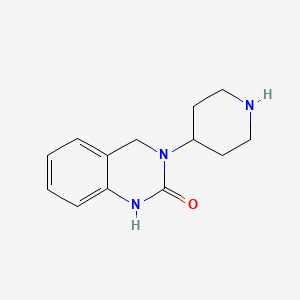
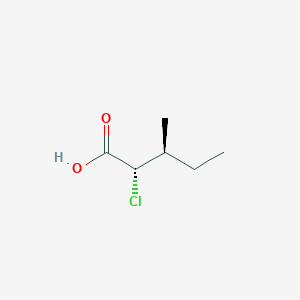

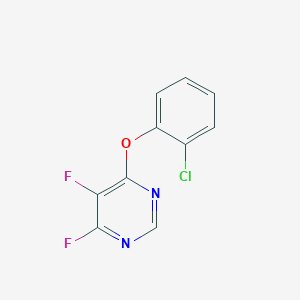
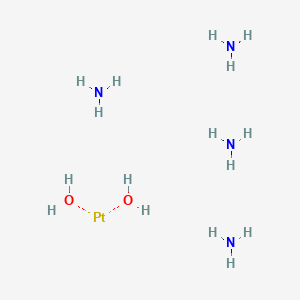
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)
